cis,cis-Muconate

Description

Properties

Molecular Formula |

C6H4O4-2 |

|---|---|

Molecular Weight |

140.09 g/mol |

IUPAC Name |

(2Z,4Z)-hexa-2,4-dienedioate |

InChI |

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/p-2/b3-1-,4-2- |

InChI Key |

TXXHDPDFNKHHGW-CCAGOZQPSA-L |

SMILES |

C(=CC(=O)[O-])C=CC(=O)[O-] |

Isomeric SMILES |

C(=C\C(=O)[O-])\C=C/C(=O)[O-] |

Canonical SMILES |

C(=CC(=O)[O-])C=CC(=O)[O-] |

Synonyms |

cis,cis-muconate muconic acid muconic acid, (E,E)-isomer trans,trans-muconic acid trans-beta-hydromuconic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of cis,cis-Muconate

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis,cis-Muconate, a C6 dicarboxylic acid, is a key intermediate in the microbial degradation of aromatic compounds and a versatile platform chemical for the synthesis of polymers and pharmaceuticals. A thorough understanding of its chemical properties is paramount for its application in metabolic engineering, synthetic chemistry, and drug development. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its structure, physicochemical characteristics, stability, and spectroscopic data. Detailed experimental protocols for the determination of key properties are also presented, alongside visualizations of its role in biochemical pathways.

Chemical Structure and Identification

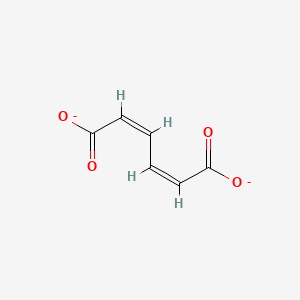

This compound is the conjugate base of cis,cis-muconic acid. The molecule possesses two carboxylic acid functionalities and two cis-configured carbon-carbon double bonds.

IUPAC Name: (2Z,4Z)-hexa-2,4-dienedioate Molecular Formula: C₆H₄O₄²⁻ InChI Key: TXXHDPDFNKHHGW-CCAGOZQPSA-L

Physicochemical Properties

The physicochemical properties of cis,cis-muconic acid are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and experimental conditions.

| Property | Value | Source |

| Molecular Weight | 142.11 g/mol | [1] |

| Melting Point | 194-195 °C | [2] |

| pKa₁ (predicted) | 3.87 | [3] |

| pKa (experimental range at 50 °C) | pKa₁: 3.6-4.1, pKa₂: 4.1-4.8 | [4] |

| Water Solubility (25 °C) | 1 g/L | [2] |

| Solubility in DMSO | 28 mg/mL (197.03 mM) | [1] |

Solubility in Polar Solvents

The solubility of cis,cis-muconic acid has been experimentally determined in various polar solvents at different temperatures. The molar fraction solubility (x) is presented in the table below.

| Temperature (K) | Water (x) | Ethanol (x) | 2-Propanol (x) | Acetic Acid (x) |

| 298.15 | 0.0013 | 0.0068 | 0.0031 | 0.0019 |

| 308.15 | 0.0018 | 0.0091 | 0.0042 | 0.0026 |

| 318.15 | 0.0025 | 0.0121 | 0.0056 | 0.0035 |

| 328.15 | 0.0034 | 0.0159 | 0.0074 | 0.0046 |

| 338.15 | 0.0046 | 0.0208 | 0.0098 | 0.0061 |

| 348.15 | 0.0063 | 0.0271 | 0.0128 | 0.0081 |

Data extracted from Scelfo, S., Pirone, R., & Russo, N. (2017). Solubility of Cis, Cis-muconic acid in various polar solvents from 298.15 K to 348.15 K. Iranian Journal of Chemistry and Chemical Engineering.

Thermodynamic Parameters of Dissolution

The dissolution of cis,cis-muconic acid in the studied polar solvents is an endothermic process. The apparent molar enthalpy (ΔH°sol) and molar entropy (ΔS°sol) of dissolution are provided below.

| Solvent | ΔH°sol (kJ/mol) | ΔS°sol (J/mol·K) |

| Water | 30.8 | 63.3 |

| Ethanol | 26.9 | 63.8 |

| 2-Propanol | 27.8 | 64.1 |

| Acetic Acid | 28.5 | 64.0 |

Data extracted from Scelfo, S., Pirone, R., & Russo, N. (2017). Solubility of Cis, Cis-muconic acid in various polar solvents from 298.15 K to 348.15 K. Iranian Journal of Chemistry and Chemical Engineering.

Stability and Reactivity

The stability of this compound is highly dependent on pH.[5][6][7]

-

Alkaline Conditions: Under alkaline conditions, cis,cis-muconic acid is deprotonated to the corresponding muconate dianion. This dianion is stable for extended periods and does not readily isomerize.[6]

-

Acidic Conditions: In acidic solutions (pH below 7), cis,cis-muconic acid is prone to isomerization to its cis,trans isomer.[5][8] This isomerization can be triggered by heat and prolonged exposure to acidic environments.[5][8] The maximum rate of isomerization to cis,trans-muconic acid occurs between pH 3 and 5.[5] Further isomerization to the thermodynamically more stable trans,trans isomer can also occur, often catalyzed by factors such as heat, light, or catalysts like iodine.

-

Lactonization: Prolonged heating under acidic conditions can also lead to intramolecular cyclization, forming muconolactone and its dilactone.[6]

Spectroscopic Properties

¹H NMR Spectroscopy

The ¹H NMR spectrum of cis,cis-muconic acid provides characteristic signals for its olefinic protons. In deuterated methanol (CD₃OD), the spectrum shows peaks around 5.97 ppm and 7.85 ppm.

UV-Visible Spectroscopy

The UV-visible absorption spectrum of cis,cis-muconic acid in thin films exhibits a characteristic peak at approximately 260 nm.[9]

Infrared (IR) Spectroscopy

The FTIR spectrum of cis,cis-muconic acid displays characteristic absorption bands for the following functional groups:

-

O-H stretching (carboxylic acid): A broad band in the region of 2500-3100 cm⁻¹.[9]

-

C=O stretching (carboxylic acid): A strong absorption band around 1680 cm⁻¹.[9]

-

C=C stretching (alkene): An absorption band around 1585 cm⁻¹.[9]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol describes a general method for determining the acid dissociation constants (pKa) of dicarboxylic acids like cis,cis-muconic acid.

Materials:

-

cis,cis-Muconic acid

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a sample of cis,cis-muconic acid and dissolve it in deionized, degassed water to a known concentration (e.g., 1-10 mM). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

-

Initial Acidification: Acidify the solution to approximately pH 2 with the standardized HCl solution. This ensures that both carboxylic acid groups are fully protonated at the start of the titration.

-

Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode. Begin titrating with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05-0.1 mL).

-

Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize.

-

Endpoint Determination: Continue the titration until the pH reaches approximately 12. The titration curve will show two inflection points corresponding to the two pKa values. Due to the proximity of the pKa values for cis,cis-muconic acid, these inflection points may be close or appear as a single broader inflection.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values can be determined from the half-equivalence points. The first pKa (pKa₁) is the pH at which half of the first equivalent of NaOH has been added, and the second pKa (pKa₂) is the pH at the midpoint between the first and second equivalence points. Alternatively, the first and second derivatives of the titration curve can be plotted to more accurately determine the equivalence points.

Determination of Solubility

This protocol outlines a method for determining the solubility of cis,cis-muconic acid in a given solvent.

Materials:

-

cis,cis-Muconic acid

-

Solvent of interest (e.g., water, ethanol)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

-

Sample Preparation: Add an excess amount of cis,cis-muconic acid to a known volume of the solvent in a sealed vial.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Centrifuge the vial at high speed to sediment the undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of cis,cis-muconic acid using a pre-calibrated HPLC method.

-

Calculation: Calculate the solubility in units of g/L or mol/L based on the measured concentration and the dilution factor.

Role in Biological Pathways

This compound is a central intermediate in the β-ketoadipate pathway, which is employed by various bacteria and fungi for the degradation of aromatic compounds such as catechol.

Caption: Enzymatic conversion of catechol to this compound and subsequent steps in the β-ketoadipate pathway.

Experimental and Logical Workflows

Workflow for pKa Determination

The logical workflow for determining the pKa of cis,cis-muconic acid is outlined below.

Caption: Workflow for the experimental determination of pKa values.

Logical Relationships of Chemical Properties

The chemical properties of this compound are interconnected and influence its behavior and applications.

References

- 1. selleckchem.com [selleckchem.com]

- 2. en.wikipedia.org [en.wikipedia.org]

- 3. Showing Compound cis,cis-Muconic acid (FDB023893) - FooDB [foodb.ca]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent Advances in Muconic Acid Extraction Process [mdpi.com]

- 8. docs.nrel.gov [docs.nrel.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Stereoisomers of cis,cis-Muconic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muconic acid, a dicarboxylic acid with the molecular formula C₆H₆O₄, is a molecule of significant interest in the chemical and biotechnology industries. It exists as three distinct stereoisomers: cis,cis-muconic acid, cis,trans-muconic acid, and trans,trans-muconic acid. These isomers exhibit unique physical and chemical properties that dictate their applications, ranging from building blocks for novel polymers to biomarkers for benzene exposure. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and biological relevance of cis,cis-muconic acid and its stereoisomers. Detailed experimental protocols for synthesis and analysis are provided, alongside quantitative data and visual representations of key biological pathways.

Structure and Stereoisomerism

Muconic acid is a linear six-carbon dicarboxylic acid containing two carbon-carbon double bonds. The geometric isomerism around these double bonds gives rise to three stereoisomers:

-

cis,cis-muconic acid ((2Z,4Z)-hexa-2,4-dienedioic acid): Both double bonds have a cis configuration.

-

cis,trans-muconic acid ((2Z,4E)-hexa-2,4-dienedioic acid): One double bond is in the cis configuration and the other is in the trans configuration.

-

trans,trans-muconic acid ((2E,4E)-hexa-2,4-dienedioic acid): Both double bonds have a trans configuration.

The different spatial arrangements of the carboxyl groups in these isomers lead to significant differences in their physical properties and chemical reactivity.

Physicochemical and Spectroscopic Properties

The distinct geometries of the muconic acid stereoisomers result in variations in their physical and spectroscopic properties. A summary of key quantitative data is presented below.

Physical Properties

| Property | cis,cis-Muconic Acid | cis,trans-Muconic Acid | trans,trans-Muconic Acid |

| Molecular Weight ( g/mol ) | 142.11 | 142.11 | 142.11 |

| Melting Point (°C) | 194-195[1] | 190–191[1] | 301[1] |

| Solubility in Water (g/L) | ~1[1][2] | 5.2 | ~0.2 |

| Appearance | Crystalline prisms[1] | Needles | Crystalline prisms[1] |

Spectroscopic Data

¹H NMR (600 MHz, CD₃OD, shifts in ppm):

| Proton | cis,cis-Muconic Acid[3] | trans,trans-Muconic Acid |

| H2/H5 | 5.97-5.99 | 6.18 |

| H3/H4 | 7.84-7.86 | 7.03 |

¹³C NMR (150 MHz, D₂O, shifts in ppm):

| Carbon | cis,cis-Muconic Acid | trans,trans-Muconic Acid[4] |

| C1/C6 (COOH) | ~171 | 177.92 |

| C2/C5 | ~125 | 135.25 |

| C3/C4 | ~140 | 141.32 |

The mass spectrum of muconic acid and its derivatives can be used for identification and quantification. In gas chromatography-mass spectrometry (GC-MS) analysis, muconic acid is often derivatized, for example, by trimethylsilylation (TMS), to increase its volatility. The predicted GC-MS spectrum of the di-TMS derivative of cis,cis-muconic acid shows a molecular ion peak (M+) at m/z 286.

Synthesis and Isomerization

Both chemical and biological methods have been developed for the synthesis of muconic acid isomers.

Chemical Synthesis

cis,cis-Muconic acid can be synthesized via the oxidation of catechol. A recently developed method utilizes ozone in the presence of a base, which has been shown to improve the yield to 56%.[5][6]

Biological Synthesis

Microbial fermentation is a promising route for the sustainable production of cis,cis-muconic acid from renewable feedstocks like glucose.[7] Engineered strains of Escherichia coli and Saccharomyces cerevisiae have been developed to produce cis,cis-muconic acid via the shikimate pathway.[7][8]

Isomerization

The different isomers of muconic acid can be interconverted. cis,cis-Muconic acid can be isomerized to the cis,trans and subsequently the trans,trans isomer. This isomerization can be achieved by heating in the presence of dimethyl sulfoxide (DMSO) or certain salt solutions.[9] Under acidic conditions, cis,cis-muconic acid readily isomerizes to its cis,trans-isomer.[10]

Biological Pathways

In several microorganisms, cis,cis-muconic acid is an intermediate in the catabolism of aromatic compounds. In engineered microbes, a synthetic pathway is constructed to channel intermediates from central metabolism, such as from the shikimate pathway, towards the production of cis,cis-muconic acid.

Engineered Biosynthetic Pathway from Glucose

The following diagram illustrates a common engineered pathway for the production of cis,cis-muconic acid from glucose in microorganisms like E. coli.

References

- 1. Muconic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. cis,cis-Muconic acid | C6H6O4 | CID 5280518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bmse000463 Trans-trans-Muconic Acid at BMRB [bmrb.io]

- 5. mdpi.com [mdpi.com]

- 6. Efficient Synthesis of cis, cis-Muconic Acid by Catechol Oxidation of Ozone in the Presence of a Base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An integrated yeast‐based process for cis,cis‐muconic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Technology - Isomerization of Muconic Acid for the Production of Bio-based Terephthalic Acid [isurftech.technologypublisher.com]

- 10. cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

The β-Ketoadipate Pathway: A Cornerstone of Aromatic Compound Catabolism and Biotechnological Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The β-ketoadipate pathway is a central metabolic route in various bacteria and fungi for the degradation of aromatic compounds, channeling a wide array of natural and xenobiotic substances into the tricarboxylic acid (TCA) cycle.[1][2][3] This chromosomally encoded, convergent pathway is bifurcated into two main branches: the catechol branch, which processes substrates derived from aromatic hydrocarbons and aminoaromatics, and the protocatechuate branch, which handles phenolic compounds and lignin monomers.[1][4] Its significance extends from fundamental microbial ecology and carbon cycling to applied biotechnology, including bioremediation of environmental pollutants and the production of value-added chemicals from renewable resources like lignin.[5][6] This guide provides a comprehensive technical overview of the β-ketoadipate pathway, detailing its biochemical steps, regulatory networks, and key experimental methodologies for its study, tailored for researchers and professionals in the life sciences and drug development.

Introduction to the β-Ketoadipate Pathway

The β-ketoadipate pathway is an aerobic catabolic pathway that funnels diverse aromatic compounds into two key intermediates of central metabolism: acetyl-CoA and succinyl-CoA.[3] This is achieved through a series of enzymatic reactions that cleave the aromatic ring and subsequently process the resulting aliphatic dicarboxylic acids. The pathway is named after the key intermediate, β-ketoadipate.

The pathway is broadly distributed among soil microorganisms, which reflects the abundance of aromatic compounds in the environment, primarily from the decomposition of plant lignin.[1][4] From a biotechnological perspective, the β-ketoadipate pathway is a prime target for metabolic engineering. By blocking the pathway at specific points, valuable chemical precursors such as muconic acid and β-ketoadipic acid can be produced from renewable aromatic feedstocks.[7]

The Two Branches of the Pathway

The β-ketoadipate pathway is characterized by two distinct entry points that converge on the intermediate β-ketoadipate enol-lactone.

The Catechol Branch

The catechol branch is responsible for the degradation of catechol, which is formed from a variety of aromatic hydrocarbons such as benzene, and aminoaromatics. The key enzymatic steps are:

-

Catechol 1,2-dioxygenase (CatA): This non-heme iron-containing enzyme catalyzes the intradiol cleavage of the catechol ring to form cis,cis-muconate.[8]

-

Muconate cycloisomerase (CatB): This enzyme converts this compound to muconolactone.[9][10]

-

Muconolactone isomerase (CatC): This enzyme isomerizes muconolactone to β-ketoadipate enol-lactone.[11][12]

The Protocatechuate Branch

The protocatechuate branch catabolizes protocatechuate, a common intermediate derived from phenolic compounds like p-hydroxybenzoate and various lignin monomers. The enzymatic sequence is as follows:

-

Protocatechuate 3,4-dioxygenase (PcaHG): This enzyme catalyzes the ortho-cleavage of protocatechuate to form β-carboxy-cis,cis-muconate.[13]

-

β-carboxy-cis,cis-muconate cycloisomerase (PcaB): This enzyme converts β-carboxy-cis,cis-muconate to γ-carboxymuconolactone.

-

γ-carboxymuconolactone decarboxylase (PcaC): This enzyme decarboxylates γ-carboxymuconolactone to yield β-ketoadipate enol-lactone.

The Common Pathway

The two branches converge at β-ketoadipate enol-lactone. From this point, the pathway continues through a common set of reactions:

-

β-ketoadipate enol-lactone hydrolase (PcaD): This hydrolase converts β-ketoadipate enol-lactone to β-ketoadipate.[13][14]

-

β-ketoadipate:succinyl-CoA transferase (PcaIJ): This enzyme transfers a CoA moiety from succinyl-CoA to β-ketoadipate, forming β-ketoadipyl-CoA and succinate.[13]

-

β-ketoadipyl-CoA thiolase (PcaF): This thiolase cleaves β-ketoadipyl-CoA into acetyl-CoA and succinyl-CoA, which then enter the TCA cycle.[15]

References

- 1. Spotlight on the Acinetobacter baylyi Beta-Ketoadipate Pathway: Multiple Levels of Regulation [caister.com]

- 2. Multiple-Level Regulation of Genes for Protocatechuate Degradation in Acinetobacter baylyi Includes Cross-Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The beta-ketoadipate pathway and the biology of self-identity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. The beta-ketoadipate pathway of Acinetobacter baylyi undergoes carbon catabolite repression, cross-regulation and vertical regulation, and is affected by Crc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. repositorio.unesp.br [repositorio.unesp.br]

- 9. Substrate Specificity of and Product Formation by Muconate Cycloisomerases: an Analysis of Wild-Type Enzymes and Engineered Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. muconate cycloisomerase activity | Semantic Scholar [semanticscholar.org]

- 11. Muconolactone isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Muconolactone isomerase of the 3-oxoadipate pathway catalyzes dechlorination of 5-chloro-substituted muconolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of the β-Ketoadipate Pathway in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EC 3.1.1.24 [iubmb.qmul.ac.uk]

- 15. uniprot.org [uniprot.org]

cis,cis-Muconate: A Versatile Platform Chemical for Sustainable Bioplastics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

cis,cis-Muconic acid (ccMA), a C6 dicarboxylic acid, is emerging as a pivotal platform chemical in the transition towards a bio-based economy. Its versatile structure, featuring two carboxylic acid groups and conjugated double bonds, allows for its conversion into a variety of high-value chemicals and polymers, including direct replacements for petroleum-derived plastics. This technical guide provides a comprehensive overview of the microbial production of ccMA, its conversion into key polymer precursors like adipic acid and terephthalic acid, and its subsequent polymerization into bioplastics. The document details the metabolic pathways involved, presents quantitative data on production metrics, outlines experimental protocols, and visualizes key workflows and signaling pathways to facilitate further research and development in this promising field.

Introduction

The growing demand for sustainable alternatives to conventional plastics has spurred significant research into bio-based platform chemicals. cis,cis-Muconic acid has garnered considerable attention due to its potential to produce "drop-in" replacements for monomers like adipic acid and terephthalic acid, which are used in the production of nylons and polyethylene terephthalate (PET), respectively[1][2]. The global market for muconic acid is projected to grow, driven by its applications in bioplastics, functional resins, pharmaceuticals, and agrochemicals[3][4]. Microbial fermentation offers an environmentally benign and sustainable route to ccMA from renewable feedstocks, such as glucose and lignin-derived aromatic compounds[3][5][6].

Microbial Production of cis,cis-Muconate

The biosynthesis of ccMA in various microorganisms has been extensively studied and engineered to improve production efficiency. Several metabolic pathways have been targeted and optimized in hosts like Escherichia coli, Corynebacterium glutamicum, Pseudomonas putida, and Saccharomyces cerevisiae[7][8].

Biosynthetic Pathways

The primary routes for microbial ccMA production originate from central carbon metabolism, branching off at the shikimate pathway, or through the catabolism of aromatic compounds.

-

From Glucose via the Shikimate Pathway: A common strategy involves diverting intermediates from the aromatic amino acid biosynthesis pathway. A key precursor is 3-dehydroshikimate (DHS), which can be converted to ccMA through a series of enzymatic steps involving heterologous enzymes[7][9]. Another route proceeds via chorismate, another intermediate of the shikimate pathway[7].

-

From Aromatic Compounds: Many soil bacteria naturally possess pathways to degrade aromatic compounds present in lignin. These pathways, such as the β-ketoadipate pathway, can be engineered to accumulate ccMA. For instance, benzoate or catechol can be converted to ccMA through the action of enzymes like benzoate 1,2-dioxygenase and catechol 1,2-dioxygenase[6][7]. Lignin-derived molecules such as p-coumarate and ferulate can also be funneled towards ccMA production[6].

Key Enzymes and Genetic Engineering Strategies

Metabolic engineering plays a crucial role in optimizing ccMA production. Key strategies include:

-

Overexpression of Pathway Genes: Increasing the expression of rate-limiting enzymes in the biosynthetic pathway.

-

Deletion of Competing Pathways: Knocking out genes that divert intermediates to other metabolic routes. For example, deleting the catB gene, which encodes muconate cycloisomerase, prevents the conversion of ccMA to muconolactone[7][10].

-

Feedback Inhibition Removal: Modifying enzymes to be resistant to feedback inhibition by downstream products.

-

Precursor Supply Enhancement: Engineering central metabolism to increase the availability of precursors like phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P)[9].

Production Hosts and Performance

Various microorganisms have been engineered for ccMA production, each with its own advantages. E. coli is a well-understood and easily manipulated host[11]. C. glutamicum is known for its ability to secrete amino acids and has been engineered for high-titer ccMA production[12]. P. putida is robust and can utilize a wide range of aromatic compounds derived from lignin[5][13]. S. cerevisiae is a desirable host for industrial fermentation due to its tolerance to low pH and inhibitors[14][15].

Data Presentation

Table 1: Microbial Production of this compound from Various Feedstocks

| Microorganism | Feedstock | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference | | --- | --- | --- | --- | --- | | Escherichia coli | Glucose | 0.605 | - | - |[7] | | Escherichia coli | Glucose | - | 0.22 mol/mol | 0.77 |[11] | | Escherichia coli (co-culture) | Glucose | 0.0183 | - | - |[16] | | Escherichia coli | Vanillin | 5.2 | 0.86 g/g | - |[17] | | Corynebacterium glutamicum | Catechol | 85 | - | - |[7] | | Corynebacterium glutamicum | Lignin | 1.8 | - | - |[7] | | Pseudomonas putida KT2440 | Sugars and lignin | 34.5 | - | - |[13] | | Pseudomonas putida B6-2 | Biphenyl | - | 95.3% (molar) | - |[18] | | Pseudomonas brassicacearum MPDS | Naphthalene | - | 100% (molar) | - |[18] | | Saccharomyces cerevisiae | Glucose | 0.141 | - | - |[7] | | Saccharomyces cerevisiae | Glucose/Xylose | 9.3 | - | 0.100 |[14] | | Saccharomyces cerevisiae | Glucose | 0.00156 | - | - |[9] | | Klebsiella pneumoniae | - | 2.1 | - | - |[10] | | Paracoccus sp. MKU1 (recombinant E. coli) | Catechol | 12.99 | 91.41 mM from 120 mM | - |[19] |

Conversion of this compound to Bioplastic Monomers

cis,cis-Muconic acid serves as a versatile precursor for several important industrial monomers.

Adipic Acid

Adipic acid is a primary component of nylon-6,6. ccMA can be readily converted to adipic acid through catalytic hydrogenation[13][16][20]. This process typically involves the use of platinum-group metal catalysts such as rhodium or palladium on a carbon support[13]. A novel biosynthetic pathway has also been designed for the conversion of ccMA to adipic acid under microaerobic conditions using an oxygen-sensitive enoate reductase[16].

Terephthalic Acid (TPA)

Terephthalic acid is a monomer for PET. The conversion of ccMA to TPA is a multi-step process. First, cis,cis-muconic acid is isomerized to the trans,trans isomer[21][22]. This is often the bottleneck due to side reactions leading to lactone formation[21]. The trans,trans-muconic acid then undergoes a Diels-Alder reaction with ethylene to form a cyclic intermediate, which is subsequently dehydrogenated to yield TPA or its esters[21][23][24].

Bioplastics from Muconic Acid

The diene structure of muconic acid also allows for its direct use as a monomer in polymerization reactions, creating novel bioplastics with unique properties.

Polyamides

Muconic acid can be transformed into various novel diacids and copolymerized with diamines to produce polyamides. For instance, a cyclic unsaturated diacid synthesized from muconic acid has been copolymerized with hexamethylene diamine and adipic acid to create a modified nylon-6,6 with altered crystallinity and improved processability[25].

Polyesters and Polyacrylates

Dialkyl muconates, synthesized from muconic acid, can undergo free-radical polymerization to produce polymers with high molecular weights, serving as bio-based alternatives to polyacrylates[26][27]. These polymuconates are amenable to post-polymerization modifications and can be chemically degraded, offering a pathway to upcyclable plastics[28].

Experimental Protocols

Microbial Production and Purification of this compound

Protocol for Fed-Batch Fermentation of Engineered E. coli

-

Strain and Pre-culture: Use an engineered E. coli strain designed for ccMA production. Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics and grow overnight at 37°C with shaking at 200 rpm.

-

Inoculum Preparation: Transfer the overnight culture to 100 mL of fresh LB medium in a 500 mL flask and grow under the same conditions until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Bioreactor Setup: Prepare a 2 L bioreactor containing 1 L of defined mineral medium supplemented with glucose (e.g., 20 g/L) and other necessary nutrients. Sterilize the bioreactor and medium.

-

Inoculation and Fermentation: Inoculate the bioreactor with the prepared culture to an initial OD600 of 0.1. Maintain the temperature at 37°C, pH at 7.0 (controlled with NH4OH), and dissolved oxygen (DO) at 20% (controlled by adjusting agitation and aeration).

-

Induction and Feeding: When the initial glucose is nearly depleted (as indicated by a sharp increase in DO), induce the expression of the ccMA pathway genes (e.g., with IPTG if using a lac promoter). Start a fed-batch feeding strategy with a concentrated glucose solution to maintain a low glucose concentration in the bioreactor. If using an aromatic precursor like vanillin, pulse-feed it at a controlled rate (e.g., 1 mmol/h) to avoid toxicity[17].

-

Sampling and Analysis: Take samples periodically to measure cell density (OD600) and the concentration of ccMA, glucose, and other metabolites by High-Performance Liquid Chromatography (HPLC).

Protocol for Purification of this compound from Culture Broth [13][29]

-

Cell Removal: Centrifuge the fermentation broth to pellet the cells. Collect the supernatant containing the dissolved muconate.

-

Decolorization: Treat the supernatant with activated carbon to remove colored impurities.

-

Crystallization: Adjust the pH of the decolorized broth to 2.0 with a strong acid (e.g., HCl) and cool to 4°C to induce crystallization of muconic acid.

-

Recovery: Collect the muconic acid crystals by filtration.

-

Further Purification (Optional): For higher purity, dissolve the crystals in ethanol, which will precipitate remaining salts. Filter the ethanol solution and then evaporate the solvent to obtain highly pure muconic acid crystals[13][20].

Catalytic Conversion of this compound to Adipic Acid

Protocol for Batch Hydrogenation [13]

-

Reactor Setup: In a high-pressure batch reactor, add a solution of purified cis,cis-muconic acid in a suitable solvent (e.g., ethanol).

-

Catalyst Addition: Add a catalyst, such as 5% Rh on activated carbon (Rh/AC).

-

Reaction Conditions: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 24 bar). Stir the reaction mixture at room temperature.

-

Monitoring and Work-up: Monitor the reaction progress by taking samples and analyzing them by HPLC. Once the reaction is complete, filter to remove the catalyst. The product, adipic acid, can be recovered by evaporating the solvent.

Visualizations

Signaling Pathways and Workflows

Caption: Microbial production pathways for cis,cis-muconic acid.

Caption: Conversion of cis,cis-muconic acid to bioplastic monomers and polymers.

Caption: Experimental workflow for the purification of cis,cis-muconic acid.

Conclusion

cis,cis-Muconic acid stands out as a highly promising, bio-privileged molecule that can bridge the gap between renewable feedstocks and high-performance bioplastics. Significant progress has been made in engineering microbial hosts for efficient ccMA production. The downstream conversion of ccMA to adipic acid and terephthalic acid provides a sustainable route to widely used polymers, while direct polymerization of muconate derivatives opens the door to novel materials. Continued research focusing on strain improvement, process optimization, and efficient catalytic conversion will be crucial to realizing the full potential of this compound as a cornerstone of the future bio-refinery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. documentserver.uhasselt.be [documentserver.uhasselt.be]

- 5. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cis,cis-muconic acid production from lignin related molecules byAcinetobacter baylyi ADP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Metabolic engineering of Klebsiella pneumoniae for the production of cis,cis-muconic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Metabolic engineering of Corynebacterium glutamicum for increased cis, cis-muconate production from plant-derived p-hydroxycinnamates via deregulated pathway flux and increased CoA intermediate availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research-hub.nrel.gov [research-hub.nrel.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Biosynthesis of adipic acid via microaerobic hydrogenation of cis,cis-muconic acid by oxygen-sensitive enoate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bio-based production of cis,cis-muconic acid as platform for a sustainable polymers production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Microbial production of cis,cis-muconic acid from aromatic compounds in engineered Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli [frontiersin.org]

- 20. cis,cis-Muconic acid: separation and catalysis to bio-adipic acid for nylon-6,6 polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. DSpace [dr.lib.iastate.edu]

- 26. Muconic acid esters as bio-based acrylate mimics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. An Expedient Route to Bio‐Based Polyacrylate Alternatives with Inherent Post‐Chemical Modification and Degradation Capabilities by Organic Catalysis for Polymerization of Muconate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 29. rsc.org [rsc.org]

A Technical Guide to Natural Microbial Sources of cis,cis-Muconate

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

cis,cis-Muconate (ccMA) is a high-value, bio-privileged platform chemical essential for the production of novel polymers, pharmaceuticals, and performance-advantaged materials like nylon-6,6 and polyethylene terephthalate (PET). As industries pivot towards sustainable manufacturing, microbial fermentation has emerged as a compelling alternative to petrochemical-based synthesis. This technical guide provides an in-depth overview of the primary natural and engineered microbial systems for ccMA production. It details the key microorganisms, their underlying metabolic pathways, quantitative production metrics, and the experimental protocols required for their cultivation, genetic manipulation, and product analysis.

Principal Microbial Platforms for this compound Production

The microbial production of ccMA is predominantly achieved through two strategic approaches: the catabolism of aromatic compounds by wild-type or engineered soil bacteria, and the de novo synthesis from simple sugars like glucose in engineered platform organisms. Key microorganisms in this field include Pseudomonas putida, Corynebacterium glutamicum, Amycolatopsis sp., and Rhodococcus jostii, as well as extensively engineered strains of Escherichia coli and Saccharomyces cerevisiae.[1]

These microbes typically utilize the β-ketoadipate pathway for the degradation of aromatic compounds, where ccMA is a natural intermediate.[2] The core strategy for achieving ccMA accumulation involves the genetic deletion of the catB gene, which encodes the muconate cycloisomerase enzyme responsible for converting ccMA into muconolactone.[3][4] This effectively creates a metabolic bottleneck, forcing the accumulation of the desired product.

Pseudomonas putida

A versatile Gram-negative soil bacterium, P. putida is highly regarded for its robust metabolism and tolerance to toxic aromatic compounds, making it an ideal chassis for converting lignin-derived monomers and other aromatics into ccMA.[5][6]

Corynebacterium glutamicum

This Gram-positive soil bacterium is a workhorse of industrial biotechnology, traditionally used for amino acid production. It has been successfully engineered to produce high titers of ccMA from both aromatic feedstocks and glucose.[3][7]

Amycolatopsis sp.

Members of this actinomycete genus are noted for their ability to metabolize a broad spectrum of lignin-based aromatics, including guaiacol, which is a predominant monomer in depolymerized lignin.[4][8]

Rhodococcus jostii

R. jostii is another actinomycete with exceptional catabolic versatility and stress resistance, capable of degrading a wide array of aromatic compounds found in lignin hydrolysates.[9][10]

Engineered Platform Organisms

Strains of E. coli and S. cerevisiae have been metabolically engineered to produce ccMA de novo from glucose.[1] This is achieved by introducing heterologous pathways that divert intermediates from the native shikimate pathway, such as 3-dehydroshikimate (DHS), towards ccMA synthesis.[11]

Metabolic Pathways for this compound Biosynthesis

The production of ccMA in microbes is primarily funneled through the central intermediate, catechol . Catechol is then cleaved by the enzyme catechol 1,2-dioxygenase (CatA) to form this compound. The pathways differ in how catechol is generated.

The β-Ketoadipate Pathway (Catechol Branch)

This is the primary catabolic route for aromatic compounds in many soil bacteria. Aromatics like benzoate, phenol, and guaiacol are first converted to catechol.[1] To enable ccMA accumulation, the downstream enzyme muconate cycloisomerase (CatB) is knocked out.

References

- 1. researchgate.net [researchgate.net]

- 2. Corynebacterium glutamicum cell factory design for the efficient production of cis, cis-muconic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Metabolic engineering of Corynebacterium glutamicum for the production of cis, cis-muconic acid from lignin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CRISPR/Cas9‐enhanced ssDNA recombineering for Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Metabolic engineering of Corynebacterium glutamicum for the production of cis, cis-muconic acid from lignin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a CRISPR/Cas9n-based tool for metabolic engineering of Pseudomonas putida for ferulic acid-to-polyhydroxyalkanoate bioconversion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pretreatment of lignin for production of platform chemicals via. hydrodeoxygenation - American Chemical Society [acs.digitellinc.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Isomerization of cis,cis-Muconate to cis,trans and trans,trans Forms

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomerization of biologically produced cis,cis-muconate into its cis,trans and trans,trans isomers. The trans,trans isomer is a valuable platform chemical, particularly for the synthesis of polymers such as bio-based polyethylene terephthalate (PET) and polyamides. This document details the chemical and enzymatic pathways involved, presents quantitative data on reaction conditions and yields, provides detailed experimental protocols, and visualizes the core processes.

Introduction: The Significance of Muconate Isomerization

cis,cis-Muconic acid is a bio-privileged platform chemical that can be produced from renewable feedstocks like sugars and lignin through microbial fermentation.[1][2] For many of its applications, particularly in polymer synthesis, isomerization to the thermodynamically stable trans,trans-muconic acid is a critical step. This isomerization, however, presents a significant bottleneck due to competing side reactions, most notably the formation of muconolactone and its dilactone, which are kinetically favored under many conditions.[1][2] Understanding and controlling the isomerization process is therefore paramount for the efficient valorization of bio-based muconic acid.

Chemical Isomerization Pathways

The conversion of this compound to its trans,trans form is typically a two-step process involving the intermediate cis,trans-muconate. This process is highly dependent on factors such as pH, temperature, solvent, and the presence of catalysts.

Isomerization of this compound to cis,trans-Muconate

The initial isomerization of cis,cis-muconic acid to cis,trans-muconic acid can occur spontaneously under acidic conditions.[2] In aqueous media, this conversion is readily achieved by lowering the pH. However, under alkaline conditions, the deprotonated muconate dianion is stable and does not isomerize.[1][2] While this step is relatively straightforward, prolonged heating, especially under acidic conditions, can promote the undesired lactonization side reaction.[1][2]

Isomerization of cis,trans-Muconate to trans,trans-Muconate

The subsequent isomerization from the cis,trans to the trans,trans form is more challenging and often requires specific catalysts or solvent systems to achieve high selectivity and yield.

One of the most common methods for this conversion is through iodine catalysis.[3][4] A catalytic amount of iodine, often in a solvent like methanol or acetonitrile and heated to reflux, can effectively promote the isomerization to the trans,trans form.[3] This method can achieve high yields, with some studies reporting up to 95% yield of trans,trans-dimethyl muconate in under an hour when using methanol as a solvent.[4]

Recent research has highlighted the use of polar aprotic solvents, particularly dimethyl sulfoxide (DMSO), to facilitate the isomerization while suppressing lactone formation.[1][5][6] The addition of small amounts of water to the DMSO system has been shown to be crucial in reducing the acidity of the medium, thereby significantly increasing the selectivity towards trans,trans-muconic acid from less than 5% to over 85%.[1][5] Strategies involving the chelation of the carboxylate groups with inorganic salts have also been shown to hamper the ring-closing reactions, allowing the isomerization to proceed with high selectivity (up to 88%).[1][2]

Enzymatic Pathways: The Role of Muconate Cycloisomerase

In biological systems, particularly in the context of aromatic compound degradation via the β-ketoadipate pathway, the primary enzyme that acts on this compound is muconate cycloisomerase (EC 5.5.1.1).[7][8] It is crucial to note that the well-characterized function of this enzyme is to catalyze the conversion of this compound to (+)-muconolactone. This is, in fact, the primary competing side reaction that chemical isomerization strategies aim to avoid.

Currently, there is no substantial evidence in the reviewed literature for a distinct "muconate isomerase" enzyme that specifically catalyzes the isomerization of this compound to cis,trans- or trans,trans-muconate without the concurrent formation of a lactone. Biocatalytic production routes focus on synthesizing this compound, which is then isomerized through chemical means.[6][9] Therefore, from a bioprocessing perspective, the key enzymatic consideration is the activity of muconate cycloisomerase as an undesired pathway that consumes the desired substrate. In engineered microbial strains designed for muconic acid production, the gene encoding muconate cycloisomerase (often denoted as catB) is typically deleted to prevent the loss of this compound to muconolactone.

Quantitative Data on Isomerization

The following tables summarize the quantitative data gathered from the literature on the chemical isomerization of muconic acid under various conditions.

Table 1: Conditions for the Isomerization of cis,cis-Muconic Acid to cis,trans-Muconic Acid

| Parameter | Condition | Outcome | Side Products | Reference(s) |

| pH | Acidic (e.g., pH 2.5-4) | Readily isomerizes | Muconolactone | [10] |

| pH | Alkaline | Stable, no isomerization | - | [1][2] |

| Temperature | 70 °C (in 10 mM H₂SO₄) | Complete isomerization | - | [3] |

| Temperature | 60 °C (in fermentation broth, pH 4) | Total conversion in 3.5 hours | Muconolactone (main) | [11] |

Table 2: Conditions for the Isomerization to trans,trans-Muconic Acid/Esters

| Method | Substrate | Catalyst/Solvent | Temperature | Time | Yield/Selectivity | Reference(s) |

| Iodine-Catalyzed | cis,trans-Muconic Acid | I₂ in Acetonitrile | Reflux | 11 h | 80% yield | [9] |

| Iodine-Catalyzed | cis,cis-Dimethyl Muconate | I₂ in Methanol | - | < 1 h | 95% yield | [4] |

| Solvent-Driven | cis,cis-Muconic Acid | DMSO with inorganic salts | - | - | 88% selectivity | [1][2] |

| Solvent-Driven | cis,trans-Muconic Acid | DMSO with ~2 equiv. H₂O | 60 °C | - | 88% selectivity to ttMA | [5] |

| Solvent-Driven | cis,trans-Muconic Acid | DMSO with ~2 equiv. H₂O | 87 °C | - | 80% selectivity to ttMA | [5] |

| Solvent-Driven | cis,trans-Muconic Acid | DMSO with ~2 equiv. H₂O | 121 °C | - | 88% selectivity to ttMA | [5] |

Experimental Protocols

Protocol for the Preparation of a cis,trans-Muconic Acid Standard

This protocol is adapted from the NREL Laboratory Analytical Procedure for the analysis of muconic acid isomers and is intended for the creation of a cis,trans-muconic acid analytical standard from a commercially available cis,cis-muconic acid standard.[12][13][14]

Materials:

-

cis,cis-Muconic acid standard

-

Ultrapure water (UPW)

-

10 N Sodium Hydroxide

-

40-mL amber borosilicate vials with Teflon septa

-

Water bath capable of maintaining 60 ± 3 °C

-

Analytical balance (precision to 0.1 mg)

-

Pipettes

Procedure:

-

Preheat a water bath to 60 ± 3 °C.

-

Accurately weigh 40.0 mg of the cis,cis-muconic acid standard into a 40-mL amber vial.

-

Add 39.934 mL of UPW to the vial and mix well to dissolve the standard.

-

Seal the vial and place it in the preheated water bath, ensuring the liquid in the vial is completely submerged.

-

Incubate for 2 hours, shaking the vial every 15 minutes.

-

After 2 hours, immediately remove the vial from the water bath and add 66 µL of 10 N sodium hydroxide to quench the reaction and prevent lactonization. Mix well.

-

Store the resulting cis,trans-muconic acid standard solution at 4 °C.

Protocol for Iodine-Catalyzed Isomerization of cis,trans-Muconic Acid to trans,trans-Muconic Acid

This protocol is based on a patented method for the synthesis of trans,trans-muconic acid.[9]

Materials:

-

cis,trans-Muconic acid

-

Iodine (I₂)

-

Acetonitrile (MeCN)

-

Reflux apparatus

-

Filtration equipment

Procedure:

-

Combine 1.00 g of cis,trans-muconic acid, 53 mg of iodine (catalytic amount), and 35 mL of acetonitrile in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for 11 hours.

-

After 11 hours, cool the reaction mixture to room temperature.

-

The trans,trans-muconic acid will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold acetonitrile.

-

Dry the product under vacuum to yield trans,trans-muconic acid.

Protocol for Monitoring Muconic Acid Isomers by UHPLC-DAD

This protocol is a summary of the analytical method developed by NREL for the quantification of muconic acid isomers.[12]

Instrumentation:

-

Ultra-High Performance Liquid Chromatography (UHPLC) system with a Diode Array Detector (DAD).

-

Reversed-phase C18 analytical column (e.g., Kinetex C18).

Mobile Phase:

-

A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., methanol).

Procedure:

-

Standard Preparation: Prepare calibration curves for cis,cis-muconic acid and cis,trans-muconic acid using the appropriate standards. The trans,trans isomer can also be included if a standard is available.

-

Sample Preparation: Dilute fermentation broth or reaction samples as needed with a weak basic solution (e.g., 0.05% v/v sodium hydroxide) to prevent further isomerization or lactonization.[12]

-

Chromatography: Inject the prepared standards and samples onto the UHPLC system.

-

Detection: Monitor the elution of the isomers using the DAD at a wavelength of 265 nm.

-

Quantification: Integrate the peak areas for each isomer and quantify the concentrations using the calibration curves.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Chemical isomerization pathways of muconic acid.

Caption: Enzymatic conversion of this compound in the β-ketoadipate pathway.

Caption: Workflow for the analysis of muconic acid isomers by UHPLC-DAD.

References

- 1. US20130030215A1 - Methods for Producing Isomers of Muconic Acid and Muconate Salts - Google Patents [patents.google.com]

- 2. Microbial production of cis,cis-muconic acid from aromatic compounds in engineered Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate | MDPI [mdpi.com]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. US8809583B2 - Methods for producing isomers of muconic acid and muconate salts - Google Patents [patents.google.com]

- 7. Frontiers | Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli [frontiersin.org]

- 8. Nocardia - Wikipedia [en.wikipedia.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Clinical and Laboratory Features of the Nocardia spp. Based on Current Molecular Taxonomy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Characterization of muconate and chloromuconate cycloisomerase from Rhodococcus erythropolis 1CP: indications for functionally convergent evolution among bacterial cycloisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Sustainable Precursor: A Technical Guide to the cis,cis-Muconate Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and engineering of the cis,cis-muconate (CCM) biosynthetic pathway, a significant advancement in the sustainable production of this valuable platform chemical. CCM serves as a precursor for the synthesis of various polymers, including nylon-6,6, and terephthalic acid (TPA), offering a bio-based alternative to petrochemical-derived feedstocks. This document provides a comprehensive overview of the core pathway, quantitative production data, detailed experimental methodologies, and visual representations of the key biological and experimental processes.

The Core Biosynthetic Pathway: From Sugar to this compound

The de novo biosynthesis of this compound in commonly used microbial hosts like Escherichia coli and Saccharomyces cerevisiae is made possible through the heterologous expression of a three-step enzymatic pathway. This pathway channels intermediates from the native shikimate pathway towards the production of CCM. The central metabolic route begins with 3-dehydroshikimate (3-DHS), an intermediate in the biosynthesis of aromatic amino acids.[1][2]

The engineered pathway consists of the following key enzymatic conversions:

-

3-Dehydroshikimate Dehydratase (AroZ): This enzyme catalyzes the dehydration of 3-DHS to produce protocatechuic acid (PCA).

-

Protocatechuate Decarboxylase (AroY): PCA is then decarboxylated by this enzyme to yield catechol.

-

Catechol 1,2-Dioxygenase (CatA): In the final step, catechol undergoes ring cleavage, catalyzed by catechol 1,2-dioxygenase, to form cis,cis-muconic acid.[1]

Quantitative Data on this compound Production

The following tables summarize the quantitative data from various studies on the microbial production of this compound. These tables provide a comparative overview of the production titers, yields, and productivities achieved in different engineered host organisms.

Table 1: this compound Production in Engineered Escherichia coli

| Strain | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Engineered E. coli | Glucose | 18 | 0.23 | 0.38 | |

| Coculture System | Glucose/Xylose | Not Reported | 0.35 | Not Reported | [3] |

| Engineered E. coli | Glycerol | 2 | 0.1 | Not Reported | [4] |

| Recombinant E. coli | Catechol | 12.99 | Not Reported | 2.165 | [5] |

| Engineered E. coli AB2834 | Not Specified | 64.5 | Not Reported | Not Reported | [5] |

Table 2: this compound Production in Engineered Saccharomyces cerevisiae

| Strain | Carbon Source | Titer (mg/L) | Yield (mg/g glucose) | Productivity (mg/L/h) | Reference |

| Recombinant Yeast | Not Specified | 1.56 | Not Reported | Not Reported | [1][6] |

| Mut131 | Not Specified | 470.6 | Not Reported | Not Reported | [2][7] |

| Engineered Strain | Glucose | 20,800 | 66.2 | 139 | [2][7] |

| ST10209 | Glucose | 22,500 | 76.7 | 190 | [8] |

| ST10209 (10L fermenter) | Glucose | 20,800 | 100 | 205 | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and analysis of the this compound biosynthetic pathway.

Enzyme Assay: Catechol 1,2-Dioxygenase Activity

This protocol is for determining the enzymatic activity of catechol 1,2-dioxygenase by monitoring the formation of cis,cis-muconic acid.

Materials:

-

50 mM Tris-HCl buffer (pH 7.5)

-

10 mM Catechol stock solution

-

Purified catechol 1,2-dioxygenase enzyme or cell-free extract

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

850 µL of 50 mM Tris-HCl buffer (pH 7.5)

-

100 µL of cell-free extract or an appropriate amount of purified enzyme

-

-

Initiate the reaction by adding 50 µL of 10 mM catechol solution.

-

Immediately mix the contents of the cuvette by gentle inversion.

-

Monitor the increase in absorbance at 260 nm for 5 minutes, taking readings every 30 seconds. This wavelength corresponds to the formation of cis,cis-muconic acid.

-

Calculate the enzyme activity using the molar extinction coefficient of cis,cis-muconic acid (ε = 16,800 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

Quantification of this compound using HPLC

This protocol outlines the analysis of this compound concentration in culture supernatants using High-Performance Liquid Chromatography (HPLC).

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile Phase: 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B)

-

cis,cis-Muconic acid standard

-

Culture supernatant samples, filtered through a 0.22 µm filter

Procedure:

-

Standard Curve Preparation: Prepare a series of cis,cis-muconic acid standards of known concentrations (e.g., 0.1, 0.5, 1, 2, 5 g/L).

-

HPLC Conditions:

-

Column: C18 reverse-phase

-

Mobile Phase: A gradient of Solvent A and Solvent B. A typical gradient could be:

-

0-2 min: 95% A, 5% B

-

2-10 min: Gradient to 5% A, 95% B

-

10-12 min: Hold at 5% A, 95% B

-

12-15 min: Return to 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 260 nm

-

-

Sample Analysis: Inject the prepared standards and filtered culture supernatant samples into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound based on the retention time of the standard. Quantify the concentration in the samples by comparing the peak area to the standard curve.

Transformation of Saccharomyces cerevisiae

This protocol describes a standard lithium acetate/polyethylene glycol (LiAc/PEG) method for introducing plasmid DNA into S. cerevisiae.

Materials:

-

YPD medium

-

1 M Lithium Acetate (LiAc)

-

50% (w/v) Polyethylene Glycol (PEG 3350)

-

Single-stranded carrier DNA (e.g., salmon sperm DNA)

-

Plasmid DNA

-

Sterile water

-

Selective agar plates

Procedure:

-

Grow a 5 mL overnight culture of the desired S. cerevisiae strain in YPD medium at 30°C with shaking.

-

Inoculate 50 mL of fresh YPD with the overnight culture to an OD₆₀₀ of ~0.2 and grow until the OD₆₀₀ reaches 0.6-0.8.

-

Harvest the cells by centrifugation at 3000 x g for 5 minutes.

-

Wash the cells with 25 mL of sterile water and centrifuge again.

-

Resuspend the cell pellet in 1 mL of 100 mM LiAc.

-

For each transformation, mix the following in a microfuge tube:

-

100 µL of the competent cell suspension

-

240 µL of 50% PEG

-

36 µL of 1 M LiAc

-

10 µL of single-stranded carrier DNA (10 mg/mL, boiled and chilled on ice)

-

1-5 µg of plasmid DNA

-

-

Vortex the mixture vigorously and incubate at 30°C for 30 minutes.

-

Heat shock the cells at 42°C for 15-20 minutes.

-

Pellet the cells by centrifugation at 8000 x g for 1 minute and remove the supernatant.

-

Resuspend the cell pellet in 200 µL of sterile water.

-

Plate the cell suspension onto appropriate selective agar plates and incubate at 30°C for 2-4 days until transformants appear.

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in the study of the this compound pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. med.nyu.edu [med.nyu.edu]

- 3. pnas.org [pnas.org]

- 4. Engineering E. coli-E. coli cocultures for production of muconic acid from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docs.nrel.gov [docs.nrel.gov]

- 8. Yeast Transformation Protocols [sigmaaldrich.com]

The Central Role of cis,cis-Muconate in the Aerobic Degradation of Aromatic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microbial degradation of aromatic compounds is a cornerstone of global carbon cycling and a focal point for bioremediation and biocatalysis research. Central to these catabolic pathways is the β-ketoadipate pathway, a convergent metabolic route for the breakdown of diverse aromatic molecules into intermediates of central metabolism. A key molecule in this process, specifically in the ortho-cleavage pathway for catechol-derived compounds, is cis,cis-muconate. This technical guide provides an in-depth exploration of the pivotal role of this compound, detailing the enzymatic steps involved in its formation and subsequent conversion, the regulatory networks that govern its metabolism, and the experimental protocols to study these processes.

The β-Ketoadipate Pathway: An Overview

The β-ketoadipate pathway is a widely distributed catabolic pathway in soil bacteria and fungi responsible for the degradation of aromatic compounds.[1][2] It is broadly divided into two main branches: the catechol branch and the protocatechuate branch, both of which converge on the intermediate β-ketoadipate.[1][3] This intermediate is then further metabolized to tricarboxylic acid (TCA) cycle intermediates, namely succinyl-CoA and acetyl-CoA.[1][4] The catechol branch, which is the focus of this guide, processes aromatic hydrocarbons, aminoaromatics, and various lignin monomers by first converting them to catechol.[1][2]

The conversion of catechol to subsequent intermediates proceeds via the ortho-cleavage pathway, a series of enzymatic reactions initiated by the ring cleavage of catechol to form this compound.[5][6] This pathway is highly conserved across a diverse range of bacteria, including species of Pseudomonas, Acinetobacter, and Rhodococcus.[2]

The Enzymatic Cascade: From Catechol to β-Ketoadipate

The transformation of catechol through the ortho-cleavage pathway involves a sequence of three key enzymes that catalyze the formation and conversion of this compound.

Catechol 1,2-Dioxygenase (C12O)

The first and committing step in the ortho-cleavage pathway is the oxidative cleavage of the aromatic ring of catechol, catalyzed by catechol 1,2-dioxygenase (EC 1.13.11.1).[4][7] This non-heme iron-containing enzyme incorporates both atoms of molecular oxygen into the catechol ring between the two hydroxyl groups (intradiol cleavage) to yield cis,cis-muconic acid.[5][6]

Muconate Cycloisomerase (MCI)

The product of the C12O reaction, this compound, is then acted upon by muconate cycloisomerase (EC 5.5.1.1).[8][9] This enzyme catalyzes the intramolecular cyclization of this compound to form muconolactone.[5]

Muconolactone Isomerase (MLI)

The final enzymatic step in this sequence is the isomerization of muconolactone to β-ketoadipate enol-lactone, a reaction catalyzed by muconolactone isomerase (EC 5.3.3.4).[7][10] This intermediate is then hydrolyzed to β-ketoadipate, which enters the final steps of the β-ketoadipate pathway.

Quantitative Data on Key Enzymes

The kinetic properties of the enzymes involved in the ortho-cleavage pathway have been characterized in various microorganisms. A summary of these quantitative data is presented below.

| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (U/mg) | Reference |

| Catechol 1,2-Dioxygenase | Paracoccus sp. MKU1 | Catechol | 12.89 | 310.1 | [1] |

| Catechol 1,2-Dioxygenase | Stenotrophomonas maltophilia KB2 | Catechol | 12.8 | 1218.8 | [4] |

| Catechol 1,2-Dioxygenase | Rhodococcus rhodochrous NCIMB 13259 | Catechol | 1-2 | 13-19 | [2] |

| Catechol 1,2-Dioxygenase | Pseudomonas stutzeri GOM2 | Catechol | 13.2 | - | [3] |

| Catechol 1,2-Dioxygenase | Blastobotrys raffinosifermentans | Catechol | 4 | - | [11] |

| Muconate Cycloisomerase | Pseudomonas putida | This compound | - | - | [12] |

| Muconate Cycloisomerase | Arthrobacter sp. BA-5-17 | This compound | - | - | [13] |

| Muconolactone Isomerase | Alcaligenes eutrophus JMP 134 | Muconolactone | - | - | [10] |

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Catechol 1,2-Dioxygenase Activity

This protocol describes the determination of catechol 1,2-dioxygenase activity by monitoring the formation of this compound from catechol.

Materials:

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Catechol solution (100 µM)

-

Cell-free extract or purified enzyme solution

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 890 µl of 50 mM Tris-HCl buffer (pH 7.5) and 50 µl of cell-free extract or purified enzyme.[14]

-

Initiate the reaction by adding 10 µl of 100 µM catechol solution to the reaction mixture.[14]

-

Immediately measure the increase in absorbance at 260 nm, which corresponds to the formation of this compound (ε = 16,800 M⁻¹ cm⁻¹).[15]

-

Record the absorbance at regular time intervals (e.g., every 30 seconds) for a period of 5 minutes.[14]

-

Calculate the enzyme activity based on the initial linear rate of the reaction. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute.[1]

Protocol 2: Assay for Muconate Cycloisomerase Activity

This protocol outlines the measurement of muconate cycloisomerase activity by monitoring the decrease in this compound concentration.

Materials:

-

Tris-HCl buffer (33 mM, pH 8.0)

-

MnCl₂ solution (0.67 mM)

-

This compound solution (0.1 mM)

-

Cell-free extract or purified enzyme solution

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MnCl₂, and the cell-free extract or purified enzyme.[13]

-

Initiate the reaction by adding 0.1 mM this compound.[13]

-

Monitor the decrease in absorbance at 260 nm at 24°C.[13]

-

Calculate the enzyme activity based on the rate of disappearance of this compound. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the cycloisomerization of 1 µmol of this compound per minute.[13]

Protocol 3: Purification of Catechol 1,2-Dioxygenase

This protocol provides a general workflow for the purification of catechol 1,2-dioxygenase.

Procedure:

-

Cell Lysis: Resuspend bacterial cells grown in the presence of an aromatic inducer (e.g., benzoate) in a suitable buffer and lyse the cells using methods such as sonication or French press.[3]

-

Ammonium Sulfate Precipitation: Fractionally precipitate the proteins in the cell-free extract using ammonium sulfate. Collect the fraction containing the highest catechol 1,2-dioxygenase activity.[14]

-

Dialysis: Dialyze the active fraction against a suitable buffer to remove excess salt.[14]

-

Chromatography:

-

Anion-Exchange Chromatography: Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-cellulose) and elute the proteins with a salt gradient.[14]

-

Size-Exclusion Chromatography: Further purify the active fractions using a size-exclusion chromatography column to separate proteins based on their molecular weight.[15]

-

-

Purity Assessment: Assess the purity of the enzyme at each step using SDS-PAGE.

Visualizing the Pathway and Workflows

Biochemical Pathway

Caption: The ortho-cleavage branch of the β-ketoadipate pathway.

Experimental Workflow

Caption: General workflow for enzyme purification and activity assay.

Regulatory Mechanisms

The expression of the enzymes in the ortho-cleavage pathway is tightly regulated to ensure efficient catabolism of aromatic compounds only when they are present. In many bacteria, such as Pseudomonas putida, the genes encoding these enzymes are organized in operons, for example, the catBCA operon. The induction of this operon is controlled by a transcriptional regulator, often belonging to the LysR family of regulators, such as CatR.

The key inducer molecule for the expression of the cat genes is this compound itself. In the presence of this compound, CatR binds to the promoter region of the catBCA operon and activates transcription, leading to the synthesis of the catabolic enzymes. This regulatory circuit ensures that the pathway is only active when its substrate is available, preventing wasteful enzyme production.

Regulatory Network

Caption: Regulatory circuit of the catBCA operon by CatR and this compound.

Conclusion

This compound stands as a critical metabolic intermediate in the aerobic degradation of a wide array of aromatic compounds. Its formation and subsequent conversion through the ortho-cleavage pathway, orchestrated by a trio of specialized enzymes, represent a highly efficient and widespread strategy in the microbial world for carbon and energy acquisition. Understanding the intricacies of this pathway, from the kinetic properties of its enzymes to the elegant regulatory networks that control its expression, is paramount for advancements in bioremediation, industrial biocatalysis, and the development of novel therapeutics. The methodologies and data presented in this guide offer a comprehensive resource for researchers dedicated to unraveling and harnessing the power of microbial metabolic pathways.

References

- 1. Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and characterization of catechol 1,2-dioxygenase from Rhodococcus rhodochrous NCIMB 13259 and cloning and sequencing of its catA gene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico [frontiersin.org]

- 4. High activity catechol 1,2-dioxygenase from Stenotrophomonas maltophilia strain KB2 as a useful tool in cis,cis-muconic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Purification and properties of catechol 1,2-dioxygenase (pyrocatechase) from Pseudomonas putida mt-2 in comparison with that from Pseudomonas arvilla C-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Evidence for an isomeric muconolactone isomerase involved in the metabolism of 4-methylmuconolactone by Alcaligenes eutrophus JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substrate Specificity of and Product Formation by Muconate Cycloisomerases: an Analysis of Wild-Type Enzymes and Engineered Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. rjlbpcs.com [rjlbpcs.com]

- 15. Investigating the quaternary structure of a homomultimeric catechol 1,2-dioxygenase: An integrative structural biology study - PMC [pmc.ncbi.nlm.nih.gov]

The Future of Nylon: A Technical Guide to Bio-Based Production via cis,cis-Muconate

A sustainable alternative to petrochemical processes is emerging in the production of nylon, one of the world's most versatile and widely used polymers. This in-depth technical guide explores the pivotal role of cis,cis-muconate, a bio-derived platform chemical, in the synthesis of adipic acid, a key precursor for nylon-6,6. This whitepaper is intended for researchers, scientists, and professionals in drug development and polymer chemistry, providing a comprehensive overview of the biotechnological production of this compound, its conversion to adipic acid, and the potential for a greener nylon industry.

The reliance on petroleum-based feedstocks for the production of adipic acid, a primary component of nylon-6,6, has long been a concern due to its environmental impact and price volatility. The chemical synthesis of adipic acid is an energy-intensive process that contributes to greenhouse gas emissions. However, recent advancements in metabolic engineering and biocatalysis have paved the way for a more sustainable route utilizing renewable resources. At the heart of this bio-based revolution is this compound, a C6 dicarboxylic acid that can be efficiently produced from various renewable feedstocks through microbial fermentation.[1][2] This bio-derived intermediate can then be readily converted to high-purity adipic acid through catalytic hydrogenation, offering a direct replacement for its petrochemical counterpart and enabling the production of "green" nylon with a significantly reduced environmental footprint.[3][4]

Microbial Production of this compound: A Quantitative Overview

The cornerstone of bio-based nylon production lies in the efficient synthesis of this compound from renewable feedstocks using metabolically engineered microorganisms.[2] Scientists have successfully engineered various microbes, including Escherichia coli, Pseudomonas putida, and Saccharomyces cerevisiae, to channel carbon from sugars (like glucose and xylose) and lignin-derived aromatic compounds into the production of this compound.[1][2][5] The selection of the microbial host and feedstock, along with the optimization of fermentation conditions, plays a crucial role in achieving high titers, yields, and productivities.

| Microorganism | Feedstock | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |

| Escherichia coli | Glucose | 59.2 | 0.22 mol/mol | 0.77 | [6][7] |

| Escherichia coli | Glycerol | 2.0 | 0.1 g/g | - | [7] |

| Pseudomonas putida KT2440 | Glucose and Xylose | 33.7 | 46% molar yield | 0.18 | [2] |

| Pseudomonas putida | p-Coumarate | >15 | - | - | [8] |

| Saccharomyces cerevisiae | Glucose | 22.5 | 0.1 g/g | 0.21 | [9][10] |

| Corynebacterium glutamicum | Glucose | 88.2 | - | - | [11] |

Experimental Protocols: From Fermentation to Adipic Acid

This section provides detailed methodologies for the key experimental processes involved in the bio-based production of adipic acid from this compound.

Protocol 1: Fed-Batch Fermentation of Engineered E. coli for this compound Production

This protocol is a composite based on established methods for high-density bacterial fermentation.

1. Media Preparation:

- Seed Culture Medium (e.g., LB Broth): 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl.

- Fermentation Medium (e.g., Modified M9 Medium): Per liter: 10 g glucose, 2.0 g NH₄Cl, 5.0 g (NH₄)₂SO₄, 3.0 g KH₂PO₄, 7.3 g K₂HPO₄, 8.4 g MOPS, 0.5 g NaCl, 0.24 g MgSO₄, 0.5 g yeast extract, and trace metals solution.[7] Adjust pH to 6.6.

- Feed Solution: Concentrated glucose solution (e.g., 600 g/L).

2. Inoculum Preparation:

- Inoculate a single colony of the engineered E. coli strain into 50 mL of seed culture medium in a 250 mL shake flask.

- Incubate at 37°C with shaking at 250 rpm overnight.

3. Fermenter Setup and Inoculation:

- Prepare a 2 L fermenter with 1.3 L of fermentation medium.

- Autoclave the fermenter and medium.

- Aseptically add sterile supplements (e.g., antibiotics, vitamins).

- Inoculate the fermenter with the overnight seed culture to an initial OD₆₀₀ of approximately 0.1.

4. Fermentation Conditions:

- Temperature: 37°C.

- pH: Maintain at 7.0 by automatic addition of a base (e.g., NH₄OH).

- Dissolved Oxygen (DO): Maintain at 20% saturation by controlling the agitation speed and airflow rate.